Hydroxydietrichequinone
Description
Hydroxydietrichequinone (HDQ) is a hydroxy-substituted quinone derivative, structurally characterized by a quinoid core with hydroxyl (-OH) groups attached to its aromatic ring. Hydroxyquinones are redox-active molecules with diverse biological and chemical applications, including roles as enzyme cofactors, antimicrobial agents, and intermediates in organic synthesis .
Key structural features of HDQ likely include:
- A quinone backbone (1,4- or 1,2-diketone configuration).
- Hydroxyl groups at specific positions (e.g., ortho or para to the quinone carbonyls).
- Potential substituents (e.g., methyl, isopropyl groups) influencing solubility and reactivity .
Properties
CAS No. |
99664-29-6 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-[(E)-heptadec-3-en-8-yl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H38O4/c1-4-6-8-10-11-13-15-17-19(16-14-12-9-7-5-2)22-23(26)20(25)18-21(28-3)24(22)27/h7,9,18-19,26H,4-6,8,10-17H2,1-3H3/b9-7+ |
InChI Key |
IIPLYLLAOLKPQT-VQHVLOKHSA-N |
SMILES |
CCCCCCCCCC(CCCC=CCC)C1=C(C(=O)C=C(C1=O)OC)O |
Isomeric SMILES |
CCCCCCCCCC(CCC/C=C/CC)C1=C(C(=O)C=C(C1=O)OC)O |
Canonical SMILES |
CCCCCCCCCC(CCCC=CCC)C1=C(C(=O)C=C(C1=O)OC)O |
Synonyms |
3-heptadec-8-enyl-2-hydroxy-5-methoxy-(1,4)benzoquinone hydroxydietrichequinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with HDQ:
Limitations and Challenges
- Structural Complexity: Multi-ring systems (e.g., conocurvone) require intricate synthetic routes, limiting scalability .
- Toxicity: Some hydroxyquinones (e.g., hydroquinone) exhibit cytotoxicity at high concentrations, necessitating structural optimization for therapeutic use .
- For instance, minor substituent changes in asterriquinones drastically alter insulin-mimetic potency .
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